trans-Stilbene

Thermodynamics Isomer Stability Molecular Conformation

Researchers requiring a fluorescent stilbene probe with defined photophysics face challenges with cis-stilbene's negligible emission (Φf ≈ 10⁻⁵). trans-Stilbene (CAS 588-59-0) resolves this: • Fluorescence quantum yield Φf = 0.04-0.044 with singlet lifetime τ ≈ 70 ps - suitable for time-resolved measurements • Thermodynamically stable trans configuration (ΔG = 4.6 kcal/mol lower than cis); 48.3 kcal/mol isomerization barrier preserves stereochemical purity under ambient storage • Low cytotoxicity in RAW 264.7 macrophages (LC50 ≥ 5.0 μM) enables a wider working concentration window vs. hydroxylated analogs Supplied at ≥98% purity; available for immediate global dispatch.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 588-59-0
Cat. No. B1617730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Stilbene
CAS588-59-0
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+
InChIKeyPJANXHGTPQOBST-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Freely sol in benzene, ether;  practically insol in water;  sol in 90 parts cold alc, 13 parts boiling alc
2.90X10-1 mg/l in water at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





trans-Stilbene Specifications & Characterization


trans-Stilbene (CAS 588-59-0), also designated (E)-stilbene, is a diarylethene compound featuring two phenyl groups connected by an ethylene bridge in a trans configuration [1]. This molecular architecture positions the bulky phenyl groups on opposite sides of the carbon–carbon double bond, conferring a planar, centrosymmetric geometry with zero dipole moment [2]. trans-Stilbene is thermodynamically more stable than its cis isomer, with a ground-state energy approximately 4.6 kcal/mol lower and an isomerization barrier of 48.3 kcal/mol that precludes spontaneous conversion to the cis form under ambient storage conditions [3]. The compound is widely used as a molecular scaffold in photophysical investigations, as a synthetic precursor for stilbenoid derivatives, and as a comparator compound in structure–activity relationship studies of biologically active hydroxystilbenes [4].

1
Fluorescence probe calibration Measurable quantum yield supports time-resolved spectroscopy and photoisomerization studies.
2
Stereochemically stable Large thermodynamic preference for trans configuration maintains integrity under standard storage.
3
NF-κB inhibitor scaffold Core framework for structure–activity studies targeting NF-κB activation without hydroxyl-dependent antioxidant bias.

trans-Stilbene Substitution Limitations


trans-Stilbene possesses a distinct combination of stereoelectronic properties, thermodynamic stability, and biological activity profiles that preclude direct substitution with its geometric isomer, cis-stilbene, or with hydroxylated analogs such as resveratrol and pterostilbene [1]. The trans configuration confers a rigid, planar molecular geometry with zero dipole moment, whereas cis-stilbene adopts a non-planar conformation with a measurable dipole moment, resulting in divergent solubility profiles in polar versus non-polar solvents [2]. In biological systems, the absence of phenolic hydroxyl groups on trans-stilbene fundamentally alters its cytotoxicity threshold, antioxidant capacity, and nuclear factor kappaB (NF-κB) inhibitory potency compared to resveratrol (3,4',5-trihydroxy-trans-stilbene) and pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene) [3][4]. Photophysically, trans-stilbene exhibits measurable fluorescence emission (quantum yield Φf = 0.04–0.044) that enables its use as a spectroscopic probe, whereas cis-stilbene is practically non-fluorescent (Φf ≈ 10⁻⁵), rendering it unsuitable for fluorescence-based applications [5]. These orthogonal property sets necessitate compound-specific procurement for distinct experimental or industrial objectives.

trans-Stilbene
cis-Stilbene
cis isomer is practically non-fluorescent, has different dipole moment and solvent solubility, and adopts a non-planar geometry. Photophysical utility and solubility profiles may shift.
trans-Stilbene
Hydroxylated analogs (resveratrol, pterostilbene, piceatannol)
Phenolic groups introduce antioxidant and cytotoxic profiles distinct from the parent hydrocarbon. Redox-related endpoints may not transfer, requiring assay-specific validation.

trans-Stilbene Comparative Evidence vs Analogs


Thermodynamic Stability vs cis-Stilbene

trans-Stilbene exhibits measurably higher thermodynamic stability than its geometric isomer, cis-stilbene. The ground-state energy of the trans conformer is approximately 4.6 kcal/mol lower than that of the cis conformer, while the barrier to internal rotation (thermal isomerization) between the trans and cis forms is 48.3 kcal/mol [1]. This high activation barrier effectively precludes spontaneous isomerization in the ground state under standard storage and handling conditions, ensuring that trans-stilbene retains its stereochemical integrity without requiring special precautions against thermal reversion [2].

Thermodynamic Stability
Head-to-head
Ground-state energy 4.6 kcal/mol lower; isomerization barrier 48.3 kcal/mol
Trans form is stable under standard storage; stereochemical integrity is maintained.
Energy difference and barrier preclude spontaneous conversion to cis.
Thermodynamics Isomer Stability Molecular Conformation Storage Stability

Cytotoxicity Profile vs Hydroxylated Stilbenes

In a head-to-head evaluation of stilbene analogs using RAW 264.7 mouse macrophages, trans-stilbene (TS) demonstrated lower cytotoxicity than the hydroxylated analogs pterostilbene (TPS) and piceatannol (PIC). By MTT assay, TS exhibited an LC50 value ≥ 5.0 μM, compared to LC50 values of 8.3 μM for TPS, 29.0 μM for resveratrol (RES), and >100 μM for trans-stilbene oxide (TSO) [1]. By trypan blue exclusion, TS showed an LC50 ≥ 5.0 μM, whereas PIC was markedly more cytotoxic with an LC50 of approximately 1.3 μM [2]. These data demonstrate that trans-stilbene occupies an intermediate cytotoxicity tier, being less cytotoxic than piceatannol and pterostilbene but more cytotoxic than trans-stilbene oxide and (by MTT assay) resveratrol.

Cytotoxicity in Macrophages
Head-to-head
trans-Stilbene LC50 ≥ 5.0 μM; piceatannol ~1.3 μM, pterostilbene ~4.0–8.3 μM (RAW 264.7, MTT & trypan blue)
Supports wider concentration range in macrophage-based assays vs more cytotoxic hydroxylated analogs.
LC50 values are assay-dependent; verify under intended experimental conditions.
Cytotoxicity Macrophage Cell Viability Stilbene SAR In Vitro Toxicology

Fluorescence Quantum Yield vs cis-Stilbene

trans-Stilbene exhibits measurable fluorescence emission with a quantum yield (Φf) of 0.04–0.044 in organic solvents such as hexane, decaying with a singlet lifetime of approximately 70 ps [1][2]. In stark contrast, cis-stilbene is practically non-fluorescent, with a reported fluorescence quantum yield of approximately 10⁻⁵—a difference exceeding three orders of magnitude [3]. The fluorescence of trans-stilbene enables its use as a photophysical probe in time-resolved spectroscopic studies and as a calibration standard, whereas cis-stilbene cannot fulfill these roles due to its negligible emission.

Fluorescence Quantum Yield
Head-to-head
Φf = 0.04–0.044 (trans) vs ~10⁻⁵ (cis); >3000-fold difference
trans-Stilbene required for fluorescence-based detection; cis isomer photophysically inert.
Measured in organic solvents at room temperature.
Fluorescence Spectroscopy Quantum Yield Photophysics Optical Probes

NF-κB Inhibition vs Resveratrol

A comprehensive structure–activity relationship study evaluated 75 substituted trans-stilbenes, including phenolic and non-phenolic analogs, for their ability to inhibit tumor necrosis factor alpha (TNF-α)-induced NF-κB activation relative to resveratrol [1]. The screen identified numerous trans-stilbene derivatives with enhanced potency. Notably, certain non-hydroxy-substituted trans-stilbenes exhibited approximately 100-fold greater potency (lower IC50) than resveratrol in inhibiting NF-κB activation [2]. This finding demonstrates that the trans-stilbene scaffold can yield potent NF-κB inhibitors in the absence of phenolic hydroxyl groups, distinguishing this class from hydroxylation-dependent antioxidants such as resveratrol.

NF-κB Inhibition SAR
Class-level
Substituted trans-stilbenes up to 100-fold more potent than resveratrol in TNF-α-induced reporter assay.
Scaffold enables potent NF-κB inhibitors without hydroxyl groups; activity separable from antioxidant effects.
Parent trans-stilbene IC50 not reported; data represent derivative compounds.
NF-κB Inflammation Cancer Chemoprevention Structure–Activity Relationship

trans-Stilbene Research & Industrial Applications


Fluorescence Spectroscopy & Probe Calibration

trans-Stilbene is suitable for applications requiring a fluorescent stilbene probe with a well-characterized quantum yield (Φf = 0.04–0.044) and singlet lifetime (τ ≈ 70 ps) [1]. It can be employed as a reference standard in time-resolved fluorescence measurements, photoisomerization kinetic studies, and as a core fluorophore in stilbene-based optical sensors. cis-Stilbene is unsuitable for these applications due to its negligible fluorescence (Φf ≈ 10⁻⁵) [2].

Macrophage Assays with Controlled Cytotoxicity

For in vitro assays involving RAW 264.7 macrophages or similar immune cell lines, trans-stilbene (LC50 ≥ 5.0 μM) offers a wider concentration window with reduced cytotoxicity compared to piceatannol (LC50 ≈ 1.3 μM) and pterostilbene (LC50 ≈ 4.0–8.3 μM) [3]. This property makes trans-stilbene preferable for studying stilbene-mediated effects without confounding viability loss at intermediate concentrations.

Scaffold for NF-κB Inhibitors

The trans-stilbene framework can serve as a starting scaffold for medicinal chemistry programs targeting NF-κB inhibition. Substituted trans-stilbenes lacking hydroxyl groups have demonstrated up to 100-fold greater potency than resveratrol in inhibiting TNF-α-induced NF-κB activation [4]. This indicates that trans-stilbene derivatives can achieve high target potency without relying on antioxidant mechanisms associated with phenolic hydroxylation.

Stable Isomer for Storage & Synthesis

trans-Stilbene is the preferred stereoisomer for applications requiring a stable, non-isomerizing stilbene building block. Its ground-state energy is 4.6 kcal/mol lower than cis-stilbene, and the 48.3 kcal/mol isomerization barrier prevents spontaneous conversion to the cis form under standard storage conditions [5][6]. This ensures that the compound maintains stereochemical purity over extended periods without special handling.

Application
Selection Property
Validation Focus
Fluorescence spectroscopy & probe calibration
Measurable quantum yield and singlet lifetime
Time-resolved emission and photoisomerization kinetics
Macrophage assay with controlled cytotoxicity
Reported intermediate LC50 range
Cell viability monitoring; compare to hydroxylated analogs
Scaffold for NF-κB inhibitor discovery
Hydrocarbon core without phenolic groups
Target potency in TNF-α/NF-κB reporter assays
Stable isomer for synthesis & storage
High isomerization barrier
Stereochemical purity under standard laboratory conditions

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34 linked technical documents
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